molecular formula C8H10ClNO B012932 4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium CAS No. 109371-20-2

4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium

Cat. No. B012932
Key on ui cas rn: 109371-20-2
M. Wt: 171.62 g/mol
InChI Key: OEIVKNYMXKWILN-UHFFFAOYSA-N
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Patent
US09040564B2

Procedure details

2,3,5-trimethyl-4-nitropyridine 1-oxide (850 g, 4.67 mol) was charged with water (400 g) and 36% concentrated hydrochloric acid (1.69 kg), and the resultant solution was heated to 70° C. The solution was then charged with N,N-dimethylformamide (115 mL) and heated to 100° C. Once the reaction had finished, the solution was cooled to 20° C. and then charged into a mixture of potassium carbonate (1.40 kg) and water (7 L). The resultant mixture was extracted with chloroform (1.0 L×3), dried over sodium sulfate and then concentrated. The resultant crude product was stirred for 2 hours in a mixed solution of diisopropyl ether (500 mL) and n-hexane (1.0 L), and the resultant solution was then filtered with suction. The resultant wet substance was dried overnight under vacuum to obtain 666.4 q of the title compound.
Quantity
850 g
Type
reactant
Reaction Step One
Quantity
1.69 kg
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 kg
Type
reactant
Reaction Step Three
Name
Quantity
7 L
Type
solvent
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+]([O-])=O)[C:5]([CH3:12])=[CH:4][N+:3]=1[O-:13].[ClH:14].C(=O)([O-])[O-].[K+].[K+]>O.CN(C)C=O>[Cl:14][C:6]1[C:5]([CH3:12])=[CH:4][N+:3]([O-:13])=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
850 g
Type
reactant
Smiles
CC1=[N+](C=C(C(=C1C)[N+](=O)[O-])C)[O-]
Name
Quantity
1.69 kg
Type
reactant
Smiles
Cl
Name
Quantity
400 g
Type
solvent
Smiles
O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.4 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
115 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resultant crude product was stirred for 2 hours in a mixed solution of diisopropyl ether (500 mL) and n-hexane (1.0 L)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with chloroform (1.0 L×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the resultant solution was then filtered with suction
CUSTOM
Type
CUSTOM
Details
The resultant wet substance was dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(=[N+](C=C1C)[O-])C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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